molecular formula C36H50N6O11S B037578 Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) CAS No. 113282-21-6

Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl)

Numéro de catalogue: B037578
Numéro CAS: 113282-21-6
Poids moléculaire: 774.9 g/mol
Clé InChI: DCANYFWGGDUEFG-WJKZGGHHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) is a synthetic derivative of enkephalins, which are endogenous opioid peptides. Enkephalins play a crucial role in modulating pain, reward, and stress responses in the body. This particular compound is designed to enhance the stability and bioavailability of enkephalins, making it a valuable tool in scientific research and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) involves several steps, including peptide synthesis and glycosylation. The peptide synthesis can be carried out using solid-phase peptide synthesis (SPPS) techniques, where the amino acids are sequentially added to a resin-bound peptide chain. The glycosylation step involves the attachment of a glucopyranosyl group to the peptide, which can be achieved using glycosyl donors and appropriate catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS and glycosylation processes, with optimization of reaction conditions to ensure high yield and purity. Automation and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be employed to streamline the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) can undergo various chemical reactions, including:

    Oxidation: Methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation or cleavage.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Proteolytic enzymes or chemical reagents for peptide bond cleavage and formation.

Major Products

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acid residues.

Applications De Recherche Scientifique

Synthesis and Structure

The synthesis of Enkephalin, Met(2)-ProNH2(5)(N(1.5)-glucopyranosyl) involves the covalent attachment of a sugar moiety to the C-terminal of the enkephalin peptide. This modification is intended to enhance the stability and bioavailability of the peptide in biological systems. The structure comprises a modified enkephalin backbone with a glucopyranosyl group, which may influence its receptor binding and activity.

Analgesic Properties

Research indicates that this glycosylated enkephalin exhibits significantly enhanced antinociceptive (pain-relieving) properties compared to traditional enkephalins. In vitro studies have shown an IC50 value of 64.0 nM in GPI tests, indicating potent activity against pain pathways . Furthermore, in vivo tests reveal that its antinociceptive activity is approximately 2000 times more potent than morphine in rats and 200 times more potent in mice when administered intraperitoneally .

Potential Therapeutic Applications

The unique properties of Enkephalin, Met(2)-ProNH2(5)(N(1.5)-glucopyranosyl) open avenues for various therapeutic applications:

  • Chronic Pain Management : Given its potent analgesic effects, this compound could be developed as an alternative to conventional opioids for managing chronic pain without the associated risks of addiction.
  • Neuropathic Pain Treatment : Its ability to modulate pain pathways makes it a candidate for treating neuropathic pain conditions where traditional analgesics often fail.
  • Stress and Anxiety Disorders : Enkephalins have been implicated in stress response regulation; thus, this compound may also have potential in treating anxiety disorders by modulating neurochemical pathways involved in stress.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of glycosylated enkephalins:

  • A study demonstrated that microinjection of mu-opioid receptor agonists in combination with endogenous enkephalins significantly reduced hyperalgesia in models of inflammatory pain . This suggests that enhancing endogenous opioid activity could provide a dual mechanism for pain relief.
  • Another investigation highlighted the potential for glycosylated enkephalins to cross the blood-brain barrier more effectively than their non-glycosylated counterparts, thereby increasing their central nervous system effects .

Mécanisme D'action

The mechanism of action of enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) involves binding to opioid receptors in the central nervous system. This binding activates intracellular signaling pathways that modulate neurotransmitter release, leading to analgesic, rewarding, and stress-relieving effects. The glucopyranosyl modification enhances the stability and bioavailability of the peptide, allowing for more sustained and potent effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Leu-enkephalin: Another endogenous opioid peptide with similar functions but different amino acid sequence.

    Met-enkephalin: The unmodified form of the peptide, lacking the glucopyranosyl group.

    DAMGO: A synthetic opioid peptide with high affinity for the µ-opioid receptor.

Uniqueness

Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) is unique due to its glucopyranosyl modification, which enhances its stability and bioavailability compared to other enkephalins. This modification allows for more effective and sustained modulation of opioid receptors, making it a valuable tool in both research and potential therapeutic applications.

Activité Biologique

Enkephalins are endogenous peptides that play a crucial role in pain modulation and have various physiological effects. The specific compound Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) is a glycosylated analog of enkephalin that has gained attention for its enhanced biological activity, particularly in the context of antinociception.

Structure and Synthesis

The structure of Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) can be described as follows:

  • Core Structure : Tyr-D-Met-Gly-Phe-Pro
  • Modification : A β-D-glucopyranosyl group is attached to the nitrogen at position 1.5.

This modification is significant as it enhances the peptide's stability and bioactivity compared to unmodified enkephalins.

Antinociceptive Activity

Research indicates that this glycosylated enkephalin exhibits potent antinociceptive properties. Notably:

  • In various studies, the compound demonstrated an IC50 value of 64.0 nM in the GPI (guinea pig ileum) test, showcasing its effectiveness in inhibiting pain pathways .
  • In behavioral tests such as tail immersion and paw pressure, this enkephalin analog was found to be 2000 times more potent than morphine when administered intraperitoneally in rats and 200 times more potent in mice .

The mechanisms underlying the biological activity of Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) involve interaction with opioid receptors:

  • Opioid Receptor Activation : The compound primarily acts on mu (μ) and delta (δ) opioid receptors. Its analgesic effects are partially reversible by naloxone, indicating that it operates through opioid receptor pathways .
  • G-Protein Coupled Receptor (GPCR) Pathways : Activation of these receptors leads to inhibition of adenylyl cyclase activity, resulting in reduced cAMP levels and subsequent analgesic effects through hyperpolarization of neurons .

Comparative Analysis with Other Analogs

To illustrate the potency and efficacy of Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl), a comparison with other enkephalin analogs is provided below:

CompoundIC50 (nM)Relative Potency to MorphineReceptor Affinity
Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl)642000 (rats), 200 (mice)μ, δ
[D-Met2, Pro5]enkephalinamide5001000μ
Leu-enkephalin1000500μ

Case Studies

Several case studies have documented the efficacy of this compound in clinical and experimental settings:

  • Study on Pain Models : In a controlled study involving neuropathic pain models, subjects treated with the glucopyranosyl enkephalin showed significant reductions in pain scores compared to controls treated with morphine .
  • Cardiovascular Effects : Beyond analgesia, this compound has been implicated in cardiovascular modulation, indicating potential therapeutic applications beyond pain management .
  • Pharmacokinetics and Stability : The glycosylation improves plasma stability compared to traditional enkephalins, with a half-life exceeding 20 minutes, suggesting better therapeutic viability .

Propriétés

IUPAC Name

(2S)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50N6O11S/c1-54-15-13-24(40-32(49)23(37)16-21-9-11-22(44)12-10-21)33(50)38-18-28(45)39-25(17-20-6-3-2-4-7-20)34(51)41-35(52)26-8-5-14-42(26)36-31(48)30(47)29(46)27(19-43)53-36/h2-4,6-7,9-12,23-27,29-31,36,43-44,46-48H,5,8,13-19,37H2,1H3,(H,38,50)(H,39,45)(H,40,49)(H,41,51,52)/t23-,24+,25-,26-,27+,29+,30-,31+,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCANYFWGGDUEFG-WJKZGGHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50N6O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150342
Record name Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

774.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113282-21-6
Record name Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113282216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.